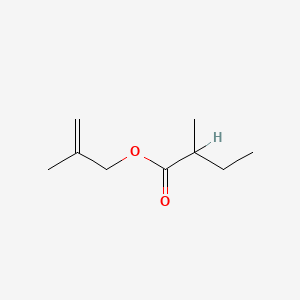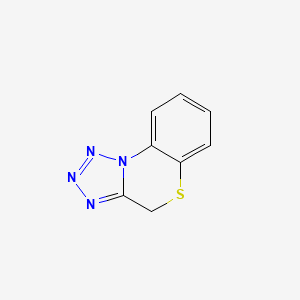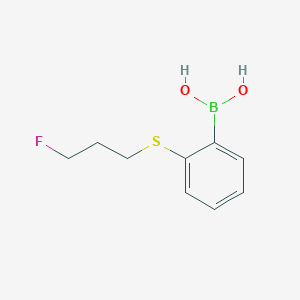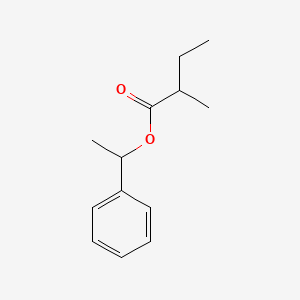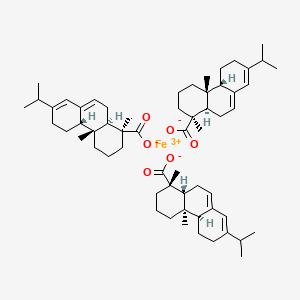
Decyl 2-ethylhexyl phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decyl 2-ethylhexyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its use in polyvinyl chloride (PVC) products, where it helps to soften the material and make it more pliable.
准备方法
Synthetic Routes and Reaction Conditions
Decyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with decanol and 2-ethylhexanol. The reaction typically involves an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 150-200°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Decyl 2-ethylhexyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidized products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (decanol and 2-ethylhexanol).
Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Phthalic acid and various oxidized derivatives.
Hydrolysis: Phthalic acid, decanol, and 2-ethylhexanol.
Substitution: Depending on the nucleophile, various substituted phthalates can be formed.
科学研究应用
Decyl 2-ethylhexyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Research studies often investigate its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: It is used in the production of medical devices, such as tubing and blood bags, due to its flexibility and durability.
Industry: Beyond its use in PVC products, it is also employed in the manufacture of adhesives, coatings, and sealants.
作用机制
Decyl 2-ethylhexyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing flexibility. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones. This interaction can occur through binding to hormone receptors or altering hormone synthesis and metabolism.
相似化合物的比较
Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Butyl benzyl phthalate (BBP)
Uniqueness
Decyl 2-ethylhexyl phthalate is unique due to its specific combination of decanol and 2-ethylhexanol as alcohol components. This combination provides a balance of flexibility and durability, making it suitable for a wide range of applications. Compared to other phthalates, it may offer different physical properties and levels of toxicity, which can be advantageous or disadvantageous depending on the intended use.
属性
CAS 编号 |
85391-46-4 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC 名称 |
1-O-decyl 2-O-(2-ethylhexyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-4-7-9-10-11-12-13-16-20-29-25(27)23-18-14-15-19-24(23)26(28)30-21-22(6-3)17-8-5-2/h14-15,18-19,22H,4-13,16-17,20-21H2,1-3H3 |
InChI 键 |
GMMDKTJONHGTSN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


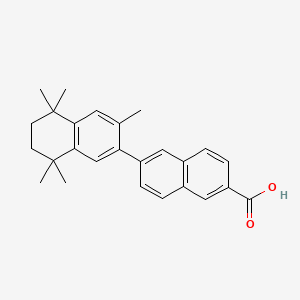


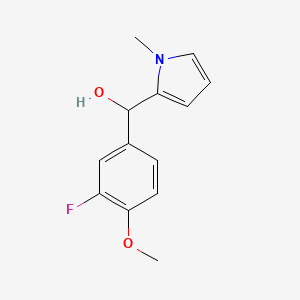
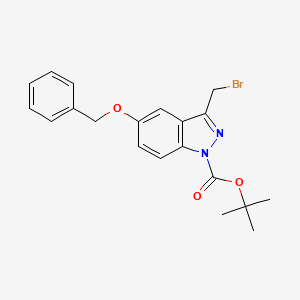
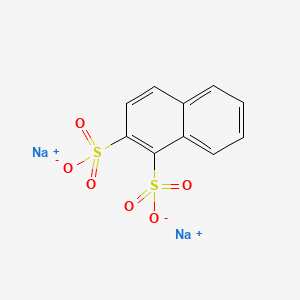
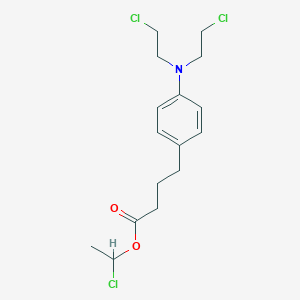

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
